molecular formula C11H13ClO2 B8425623 [4-(3-Chloropropoxy)phenyl]acetaldehyde

[4-(3-Chloropropoxy)phenyl]acetaldehyde

Cat. No.: B8425623
M. Wt: 212.67 g/mol
InChI Key: MIJHTZRGAIDYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Chloropropoxy)phenyl]acetaldehyde is a specialty phenylacetaldehyde derivative designed for research and development applications. This compound integrates an acetaldehyde functional group with a 3-chloropropoxy-substituted phenyl ring, making it a versatile intermediate in organic synthesis . Phenylacetaldehydes are recognized for their role as precursors in the fragrance and flavor industry, imparting honey-like, sweet, and floral nuances . More significantly, in medicinal chemistry, the structure of this compound offers two highly reactive sites. The aldehyde group is a key handle for condensation reactions, such as the formation of oximes, hydrazones, and other valuable scaffolds frequently explored in drug discovery . Simultaneously, the chloropropoxy side chain presents an alkylating capability, allowing researchers to tether the phenylacetaldehyde core to various nucleophiles like amines or other heterocycles. This bifunctionality is particularly valuable for constructing novel molecular architectures, including potential anticancer agents. For instance, structurally similar compounds featuring chloropropoxy phenyl groups and specific heterocycles have been investigated as scaffolds for developing SIRT2 and EGFR targeting agents, highlighting the utility of such intermediates in early-stage therapeutic development . Researchers will find this product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-[4-(3-chloropropoxy)phenyl]acetaldehyde

InChI

InChI=1S/C11H13ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,8H,1,6-7,9H2

InChI Key

MIJHTZRGAIDYBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC=O)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, synthesis methods, and applications of [4-(3-Chloropropoxy)phenyl]acetaldehyde and related compounds:

Compound Name Substituents Purity (%) Synthesis Key Steps Key Applications/Properties
This compound 3-Chloropropoxy, acetaldehyde (Inferred: Alkylation of phenol derivatives) Intermediate for bioactive molecules
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (4, 5) 3-Chloropropoxy, methoxy, nitro 94–97 Nitration in acetic acid, crystallization Pharmaceutical intermediates (e.g., kinase inhibitors)
Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate (6) Piperidine, methoxy, nitro 86 (HPLC 98) Nucleophilic substitution (piperidine), reflux Potential CNS-targeting agents
4-(Trifluoromethyl)phenylglyoxal hydrate Trifluoromethyl, glyoxal 98 (Not detailed) Biochemical probes (docking studies)
2-[3-(Trifluoromethoxy)phenyl]acetaldehyde Trifluoromethoxy, acetaldehyde (Inferred: Friedel-Crafts alkylation) Agrochemicals, fluorinated drug leads

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro (–NO₂) and trifluoromethyl (–CF₃) groups in analogs (Compounds 4–6, 7) enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution.
  • Acetaldehyde Reactivity : The acetaldehyde group in this compound and its trifluoromethoxy analog () enables condensation with amines (e.g., in reductive amination, as seen in ), forming Schiff bases or secondary amines critical in drug design .

Preparation Methods

Benzimidazole-Mediated Grignard Approach

A method adapted from phenylacetaldehyde synthesis involves using benzimidazole derivatives as starting materials. In this approach, 1,3-dibenzyl-benzimidazol is reacted with benzyl magnesium chloride (Grignard reagent) under inert nitrogen atmosphere. The reaction proceeds via nucleophilic addition, followed by hydrolysis with oxalic acid to yield the aldehyde group.

Procedure :

  • Reagent Preparation : Benzyl magnesium chloride is prepared in tetrahydrofuran (THF).

  • Reaction : 1,3-dibenzyl-benzimidazol is added dropwise to the Grignard solution at 60–80°C for 12–24 hours.

  • Hydrolysis : Saturated oxalic acid is introduced to quench the reaction, followed by aqueous workup and diethyl ether extraction.

  • Purification : Solvent evaporation and distillation yield pure phenylacetaldehyde derivatives.

Advantages :

  • Avoids oxygen-containing intermediates, minimizing byproduct formation (e.g., amino alcohols).

  • High aldehyde yield (>85% in optimized conditions).

Limitations :

  • Requires stringent inert conditions.

  • Scalability challenges due to prolonged reaction times.

Ozonolysis of Substituted Propenes

Ozonolysis Followed by Acid-Catalyzed Rearrangement

A route inspired by EP0676388A2 involves ozonolysis of 4-(3-chloropropoxy)phenylpropene to generate the corresponding aldehyde. The process employs Lewis acids (e.g., aluminum chloride) or mineral acids (e.g., sulfuric acid) to facilitate rearrangement.

Procedure :

  • Ozonolysis : 4-(3-Chloropropoxy)phenylpropene is treated with ozone in dichloromethane at −78°C.

  • Reductive Workup : Dimethyl sulfide or hydrogen peroxide cleaves the ozonide intermediate.

  • Acid Catalysis : The crude product is stirred with aluminum chloride in mesitylene at 25–80°C to induce aldehyde formation.

Key Data :

ParameterValue
Temperature25–80°C
Catalyst Loading0.05–10 mol% AlCl₃
Yield70–78% (crude)

Advantages :

  • Compatible with bulky substituents.

  • Mesitylene solvent enhances reaction efficiency.

Challenges :

  • Requires handling of ozone, posing safety risks.

  • Byproduct formation during ozonide cleavage.

Chloropropoxylation of Phenylacetaldehyde

Nucleophilic Substitution on Phenolic Intermediates

This two-step method involves introducing the 3-chloropropoxy group to phenylacetaldehyde.

Step 1: Phenolic Alkylation
4-Hydroxyphenylacetaldehyde is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate:

4-HO-C₆H₄-CH₂CHO + Br-(CH₂)₃-Cl → 4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CHO\text{4-HO-C₆H₄-CH₂CHO + Br-(CH₂)₃-Cl → 4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CHO}

Conditions :

  • Solvent: DMF or acetone.

  • Temperature: 60–80°C.

  • Yield: 65–72%.

Step 2: Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).

Advantages :

  • Straightforward for small-scale synthesis.

  • Commercially available starting materials.

Limitations :

  • Competing etherification at the aldehyde group.

Catalytic Hydrogenation of Nitriles

Pd/C-Mediated Reduction

A less common but efficient route involves reducing 4-(3-chloropropoxy)phenylacetonitrile using palladium on carbon (Pd/C) under hydrogen atmosphere:

4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CN → 4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CHO\text{4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CN → 4-(Cl-(CH₂)₃-O)-C₆H₄-CH₂CHO}

Procedure :

  • Hydrogenation : Nitrile (10 mmol), Pd/C (5 wt%), and ethanol are stirred under H₂ (1 atm) at 50°C for 6 hours.

  • Workup : Filtration and solvent removal yield the aldehyde.

Key Data :

ParameterValue
Catalyst5% Pd/C
Conversion>95%
Yield80–85%

Advantages :

  • High selectivity for aldehyde over alcohol.

  • Mild reaction conditions.

Challenges :

  • Requires specialized equipment for hydrogen handling.

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Grignard Alkylation85–9098HighModerate
Ozonolysis70–7895ModerateLow
Nucleophilic Substitution65–7290LowHigh
Catalytic Hydrogenation80–8597HighHigh

Insights :

  • Grignard methods excel in yield and purity but face scalability hurdles.

  • Catalytic hydrogenation balances yield and scalability, ideal for industrial applications.

  • Ozonolysis is limited by safety concerns despite moderate cost.

Q & A

Q. What are the established synthetic routes for [4-(3-Chloropropoxy)phenyl]acetaldehyde, and how can yield optimization be achieved in multi-step reactions?

The synthesis of this compound derivatives often involves nitration, alkylation, and oxidation steps. For example, nitration of intermediates like methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid with nitric acid at 60°C can yield nitro-substituted precursors, which are further reduced or functionalized . Yield optimization requires precise control of stoichiometry, reaction temperature, and purification methods (e.g., crystallization from acetonitrile) to minimize side products. Parallel monitoring via HPLC ensures reaction completion and purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming substituent positions and electronic environments, particularly for distinguishing between aldehyde protons and aromatic/ether linkages .
  • X-ray Crystallography: Single-crystal X-ray studies (e.g., using SHELXL ) resolve molecular geometry and intermolecular interactions, such as C–H⋯O hydrogen bonds in related compounds like methyl 4-(3-chloropropoxy)-3-methoxybenzoate . Challenges include obtaining diffraction-quality crystals due to flexible 3-chloropropoxy chains.

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

AutoDock Vina is employed to model ligand-receptor interactions, leveraging its improved scoring function and multithreading capabilities. For example, derivatives with chlorophenyl and aldehyde moieties can be docked into enzyme active sites (e.g., aldehyde dehydrogenases ) to predict binding affinities. Validation requires correlation with experimental IC50_{50} values from enzymatic assays.

Q. What experimental strategies address contradictions in reactivity data for this compound under varying pH and solvent conditions?

Discrepancies in aldehyde reactivity (e.g., nucleophilic addition vs. oxidation) can arise from solvent polarity and pH. Systematic studies in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents, combined with pH-controlled kinetic experiments, clarify dominant reaction pathways. For instance, basic conditions may favor aldol condensation, while acidic conditions stabilize hemiacetal intermediates .

Q. How does the 3-chloropropoxy group influence the pharmacological profile of this compound derivatives?

The 3-chloropropoxy moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays (e.g., antimicrobial susceptibility testing) and in vivo models (e.g., xenograft tumors) are used to evaluate efficacy. Structural analogs with similar substituents show activity against tyrosine kinase receptors, suggesting a scaffold for anticancer agents .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Q. What role does the chlorophenyl group play in the electronic properties of this compound?

The electron-withdrawing chloro substituent polarizes the aromatic ring, reducing electron density at the para position. This enhances the electrophilicity of the aldehyde group, facilitating nucleophilic attacks (e.g., in Schiff base formation). Computational DFT studies quantify this effect via Mulliken charge distribution .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound in complex mixtures?

  • Chromatography: Reverse-phase HPLC with UV detection (e.g., at 254 nm) identifies impurities down to 0.1% levels .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragments, distinguishing isobaric contaminants .

Q. What statistical approaches resolve discrepancies in biological activity data across studies?

Meta-analysis using tools like R or Python (SciPy) aggregates data from multiple assays. Heterogeneity is addressed via random-effects models, while sensitivity analysis identifies outliers. For example, inconsistent IC50_{50} values for kinase inhibition may arise from variations in assay pH or ATP concentrations .

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